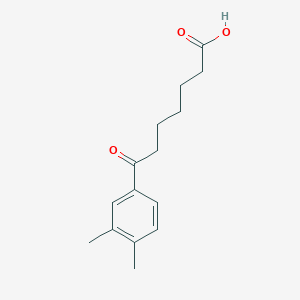

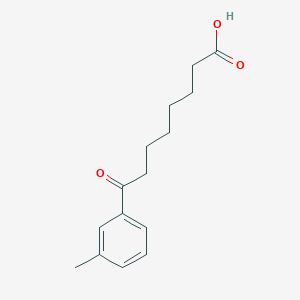

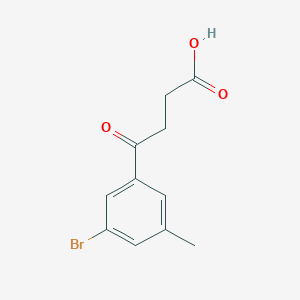

4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid” is a derivative of butyric acid, with a bromo-methylphenyl group attached at the 4-position . Butyric acid is a carboxylic acid, and the bromo-methylphenyl group is an aromatic ring, which could potentially have interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would consist of a butyric acid backbone with a bromo-methylphenyl group attached at the 4-position . The presence of the bromine atom and the aromatic ring could potentially influence the compound’s reactivity and physical properties.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions like the Suzuki-Miyaura cross-coupling . The bromine atom on the aromatic ring could potentially act as a leaving group in such reactions .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

4-(4-Bromophenyl)-4-oxobut-2-enoic acid is utilized as a starting material for synthesizing a variety of heterocyclic compounds. These include pyridazinones, furanones, and derivatives, which have potential in creating novel substances with antibacterial activities (El-Hashash, Soliman, Bakeer, Mohammed, Hassan, 2015).

Role in Heterocyclic Synthesis

The reaction of similar compounds with carbon nucleophiles can lead to Michael adducts, which are key in synthesizing heterocyclic compounds like pyridazinone, furanone, and others. The steric factor is crucial for regioselectivity in these reactions, highlighting its importance in synthetic chemistry (El-Hashash, Rizk, 2016).

Antimicrobial Activities

Novel succinimide derivatives, including those related to 4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid, have shown promising in vitro antifungal activities against several test fungi. This suggests their potential as novel fungicides, which can be significant in pharmaceutical and agricultural sectors (Cvetković, Božić, Banjac, Petrović, Soković, Vitnik, Vitnik, Uscumlic, Valentić, 2019).

Potential in Biomedical Applications

Derivatives of bromophenol, which are structurally related to 4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid, have been studied for their potential in various biomedical applications. This includes the regulation of inflammatory diseases, as indicated by docking studies in research (Ryzhkova, Ryzhkov, Elinson, 2020).

Application in Organic Synthesis

The compound and its derivatives have applications in organic synthesis, being used in reactions such as electrophilic cyclization with N-iodosuccinimide. This process results in the formation of various organic compounds with potential for further chemical modifications (Sniady, Morreale, Dembinski, 2007).

Safety And Hazards

Propriétés

IUPAC Name |

4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-7-4-8(6-9(12)5-7)10(13)2-3-11(14)15/h4-6H,2-3H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYLJYZHZGVNGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645388 |

Source

|

| Record name | 4-(3-Bromo-5-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid | |

CAS RN |

898767-43-6 |

Source

|

| Record name | 4-(3-Bromo-5-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.